molecular formula C9H16N4O B13638728 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13638728
M. Wt: 196.25 g/mol
InChI Key: QFKAYPBWNFFBEF-UHFFFAOYSA-N
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Description

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine is a chemical compound with a unique structure that combines a morpholine ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4-methylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine: Similar structure but with a different position of the amine group.

    1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-5-amine: Another positional isomer with potential differences in reactivity and properties.

    1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-2-amine: Positional isomer with distinct chemical behavior.

Uniqueness

1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with targets in ways that similar compounds may not.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(4-methylmorpholin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H16N4O/c1-12-2-3-14-9(6-12)7-13-5-8(10)4-11-13/h4-5,9H,2-3,6-7,10H2,1H3

InChI Key

QFKAYPBWNFFBEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CN2C=C(C=N2)N

Origin of Product

United States

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